Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide
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Overview
Description
Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (6-acetamidopyridin-3-yl)trifluoroboranuide typically involves the reaction of 6-acetamidopyridine with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
Starting Materials: 6-acetamidopyridine, boron trifluoride etherate, potassium carbonate.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.
Procedure: 6-acetamidopyridine is dissolved in an anhydrous solvent (e.g., tetrahydrofuran). Boron trifluoride etherate is added dropwise to the solution, followed by the addition of potassium carbonate. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water) are commonly used.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be employed.
Major Products
Cross-Coupling: Formation of biaryl compounds.
Substitution: Formation of substituted pyridine derivatives.
Oxidation/Reduction: Formation of oxidized or reduced pyridine derivatives.
Scientific Research Applications
Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of potassium (6-acetamidopyridin-3-yl)trifluoroboranuide in cross-coupling reactions involves the following steps:
Activation: The palladium catalyst activates the organotrifluoroborate compound.
Transmetalation: Transfer of the organic group from boron to palladium.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Potassium (6-acetamidopyridin-3-yl)trifluoroboranuide is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:
- Potassium pyridine-3-trifluoroborate
- Potassium cyclohexyltrifluoroborate
- Potassium furan-3-trifluoroborate
These compounds share the trifluoroborate group but differ in their organic substituents, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C7H7BF3KN2O |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
potassium;(6-acetamidopyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C7H7BF3N2O.K/c1-5(14)13-7-3-2-6(4-12-7)8(9,10)11;/h2-4H,1H3,(H,12,13,14);/q-1;+1 |
InChI Key |
ODYXDYCQUUIMLT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(C=C1)NC(=O)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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